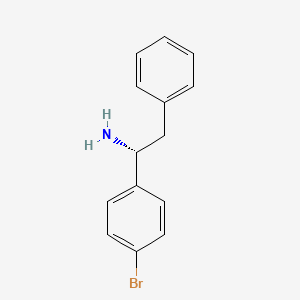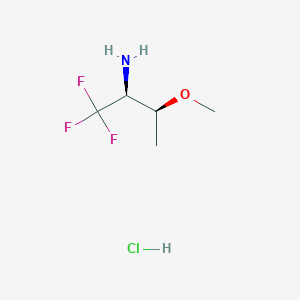
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is a chiral compound that exists as a racemic mixture of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The process often requires the use of chiral catalysts to ensure the formation of the desired enantiomers. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to separate the racemic mixture into its individual enantiomers if required.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-(trifluoromethyl)piperidin-3-ol hydrochloride
- rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
- rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride
Uniqueness
rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is unique due to its specific trifluoromethyl and methoxy functional groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H11ClF3NO |
|---|---|
Molecular Weight |
193.59 g/mol |
IUPAC Name |
(2S,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4-;/m0./s1 |
InChI Key |
AEMHZVPYXKGLQZ-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(F)(F)F)N)OC.Cl |
Canonical SMILES |
CC(C(C(F)(F)F)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


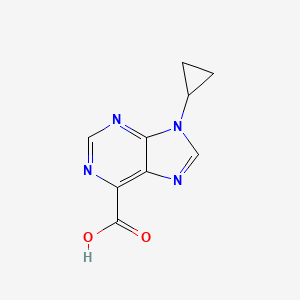
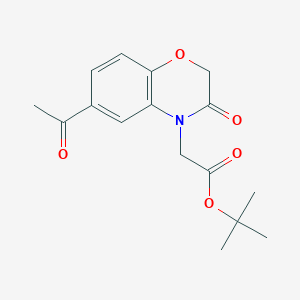
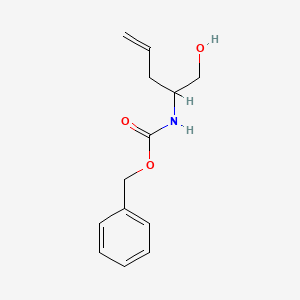
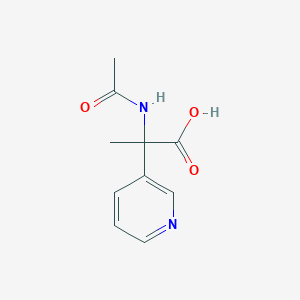
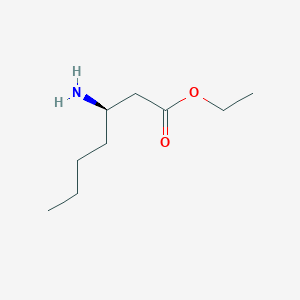
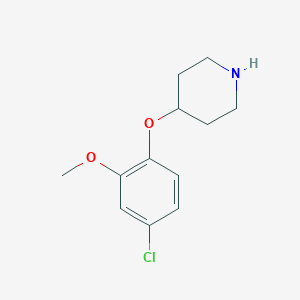

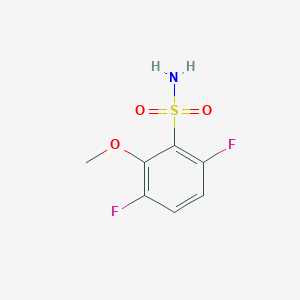

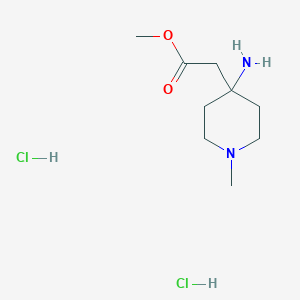
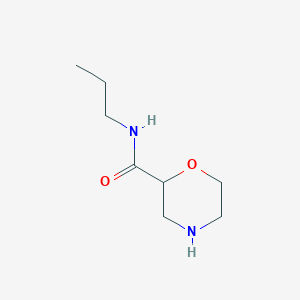
![4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
